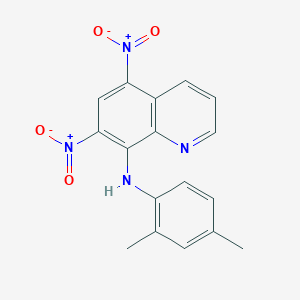![molecular formula C17H16Cl3N3O2S B11709103 2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fenil-N-(2,2,2-tricloro-1-{[(4-hidroxifenil)carbamotioil]amino}etil)acetamida es un compuesto orgánico complejo con una estructura única que incluye un grupo fenilo, un grupo tricloroetilo y un grupo carbamotioil hidroxifenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Fenil-N-(2,2,2-tricloro-1-{[(4-hidroxifenil)carbamotioil]amino}etil)acetamida normalmente implica múltiples pasos. Un método común incluye la reacción de 2-fenilacetamida con 2,2,2-tricloroetilamina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo requieren temperaturas controladas y niveles de pH para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala utilizando reactores automatizados. El proceso incluiría un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos para maximizar el rendimiento y la pureza. El uso de catalizadores de alta eficiencia y sistemas de monitoreo continuo sería esencial para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Fenil-N-(2,2,2-tricloro-1-{[(4-hidroxifenil)carbamotioil]amino}etil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el grupo tricloroetilo, utilizando reactivos como el hidróxido de sodio o el amoníaco.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidróxido de sodio en solución acuosa.
Productos Mayores
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de amidas sustituidas u otros derivados.
Aplicaciones Científicas De Investigación
2-Fenil-N-(2,2,2-tricloro-1-{[(4-hidroxifenil)carbamotioil]amino}etil)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Fenil-N-(2,2,2-tricloro-1-{[(4-hidroxifenil)carbamotioil]amino}etil)acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Fenil-N-(2,2,2-tricloro-1-(4-cloroanilino)etil)acetamida
- 2-Fenil-N-(2,2,2-tricloro-1-(2,4-diclorofenilamino)etil)acetamida
- 2-Fenil-N-(2,2,2-tricloro-1-(4-morfolinil)etil)acetamida
Singularidad
2-Fenil-N-(2,2,2-tricloro-1-{[(4-hidroxifenil)carbamotioil]amino}etil)acetamida es única debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C17H16Cl3N3O2S |
|---|---|
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-[(4-hydroxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H16Cl3N3O2S/c18-17(19,20)15(22-14(25)10-11-4-2-1-3-5-11)23-16(26)21-12-6-8-13(24)9-7-12/h1-9,15,24H,10H2,(H,22,25)(H2,21,23,26) |
Clave InChI |
OPWAUJHLCIHTDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


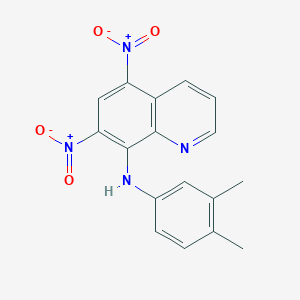
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
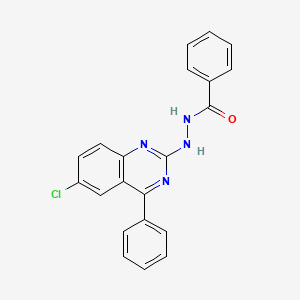
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
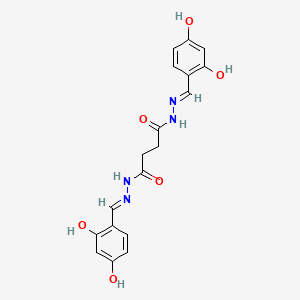
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
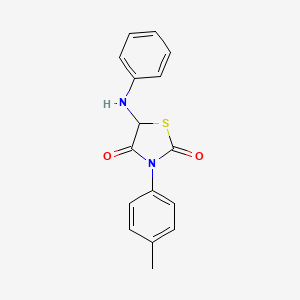
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
